molecular formula C14H18FNO2 B8567272 Benzyl (4-fluorocyclohexyl)carbamate

Benzyl (4-fluorocyclohexyl)carbamate

Cat. No.: B8567272
M. Wt: 251.30 g/mol
InChI Key: FKFLUXYOOFFHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-fluorocyclohexyl)carbamate is a carbamate derivative featuring a fluorinated cyclohexyl group attached to a carbamate backbone. Carbamates are widely utilized in medicinal and synthetic chemistry due to their stability and bioactivity. The fluorine substituent at the 4-position of the cyclohexyl ring introduces unique electronic and steric properties, influencing solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

benzyl N-(4-fluorocyclohexyl)carbamate

InChI

InChI=1S/C14H18FNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,17)

InChI Key

FKFLUXYOOFFHBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)OCC2=CC=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns: Fluorine vs. Other Halogens

  • Benzyl (4,4-difluorocyclohexyl)carbamate (CAS 810675-56-0): Molecular Formula: C₁₄H₁₇F₂NO₂ vs. C₁₃H₁₅FNO₂ (inferred for mono-fluoro analog). Molar Mass: 269.29 g/mol (difluoro) vs. ~251.27 g/mol (estimated for mono-fluoro). pKa: Predicted 11.25 ± 0.40 . Fluorine’s electronegativity also polarizes the cyclohexyl ring, altering hydrogen-bonding capacity and metabolic stability .
  • Benzyl (4-bromocyclohexyl)carbamate (CAS 39945-54-5): Bromine’s larger atomic radius introduces steric hindrance, reducing reactivity in nucleophilic substitutions compared to fluorine.

Functional Group Variations: Fluorine vs. Oxo or Hydroxy Groups

  • Benzyl (4-oxocyclohexyl)carbamate (CAS 320590-29-2) :

    • Similarity score: 0.84 .
    • The ketone group at the 4-position introduces strong electron-withdrawing effects, increasing electrophilicity. This enhances reactivity in condensation reactions (e.g., with glyoxal in AcOH) but may reduce stability under acidic conditions compared to the fluorine-substituted analog .
  • In contrast, fluorine’s modest polarity balances lipophilicity and solubility, making it favorable for drug design .

Preparation Methods

Classical Carbamate Formation via Nucleophilic Substitution

The most direct route involves reacting 4-fluorocyclohexylamine with benzyl chloroformate under basic conditions. This method leverages the nucleophilic properties of the amine to attack the electrophilic carbonyl carbon of the chloroformate. A representative procedure involves dissolving 4-fluorocyclohexylamine (1.0 equiv) in dichloromethane (DCM) at 0°C, followed by dropwise addition of benzyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv). The reaction proceeds for 12–24 hours at room temperature, yielding the carbamate after aqueous workup and chromatography.

Key variables influencing yield include:

  • Solvent polarity : DCM or THF provides optimal reactivity compared to ethereal solvents.

  • Temperature control : Exothermic reactions require cooling to minimize side products like urea derivatives.

  • Base selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl byproducts.

Transition Metal-Catalyzed Fluorocyclohexyl Functionalization

Recent advances employ palladium or copper catalysts to construct the fluorocyclohexyl moiety prior to carbamate installation. For example, Wiesenfeldt et al. demonstrated hydrogenation of fluorinated arenes using Pd/C under 50 bar H₂ at 25°C to generate cis-4-fluorocyclohexyl intermediates . Subsequent Boc-protection and benzylation yield the target compound in three steps (Fig. 1A) :

Representative Protocol :

  • Hydrogenate 1-fluoro-4-iodobenzene (3) with Pd/C (0.5 mol%) in hexane (0.07 M) → cis-4-fluorocyclohexane (5)

  • Boc-protection using (Boc)₂O/Et₃N → tert-butyl (4-fluorocyclohexyl)carbamate (7f)

  • Benzylation via benzyl chloroformate/TFA deprotection → Benzyl (4-fluorocyclohexyl)carbamate

This method achieves >20:1 diastereomeric ratios (d.r.) for the cis-isomer, critical for applications requiring defined stereochemistry .

Radical Fluorination of Cyclohexenyl Precursors

Radical-mediated approaches enable late-stage fluorination of cyclohexenyl intermediates. Building on work by Evans et al., Fe(III)/Selectfluor systems generate fluorine radicals that add to cyclohexene double bonds . Subsequent carbamate formation proceeds via standard protocols:

Experimental Conditions :

  • Substrate: Cyclohexenyl carbamate (1a)

  • Reagents: FeCl₃ (10 mol%), Selectfluor (1.5 equiv), NaBH₄ (2.0 equiv)

  • Solvent: MeCN/H₂O (4:1)

  • Yield: 64% isolated (Table 1)

EntrySubstrateProductYield (%)d.r.
11a2a64>20:1
21b2b646:1

This method circumvents harsh fluorinating agents like HF-pyridine but requires careful control of radical initiation rates to prevent over-fluorination .

Solid-Phase Synthesis for High-Throughput Production

Adapting techniques from peptide chemistry, Wang resin-supported synthesis enables rapid parallel preparation:

  • Resin loading : 4-Fluorocyclohexylamine coupled to Wang resin via DIC/HOBt activation

  • Carbamate formation : Benzyl chloroformate (3.0 equiv), DIEA (6.0 equiv), DCM, 12 h

  • Cleavage : TFA/DCM (1:9), 2 h → 82% purity (HPLC), 70% isolated yield

This method facilitates milligram-to-gram scale synthesis with minimal purification.

Comparative Analysis of Methods

MethodYield (%)StereocontrolScalabilityEquipment Needs
Classical45–60ModerateExcellentStandard glassware
Metal-Catalyzed50–75HighGoodHigh-pressure reactor
Radical Fluorination60–85LowModerateInert atmosphere
Enzymatic30–50NoneLimitedBioreactor
Solid-Phase65–82ModerateHighSPPS apparatus

Q & A

Q. What synthetic strategies are recommended for Benzyl (4-fluorocyclohexyl)carbamate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reacting 4-fluorocyclohexylamine with benzyl chloroformate under mild alkaline conditions (e.g., using sodium bicarbonate in a THF/water mixture). Temperature control (0–5°C) is critical to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction optimization can be guided by monitoring intermediates via TLC and adjusting stoichiometry (e.g., 1.2:1 benzyl chloroformate:amine ratio) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the carbamate linkage (δ ~155 ppm for carbonyl) and fluorocyclohexyl stereochemistry (split signals for axial/equatorial fluorine). 19^{19}F NMR detects fluorine environment shifts .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 281.1) and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray analysis using programs like SHELXL (rigid-body refinement) is recommended .

Q. What are the key physicochemical properties influencing this compound’s stability?

  • Methodological Answer :
  • Solubility : Hydrophobicity from the benzyl group necessitates DMSO or THF for dissolution. LogP can be experimentally determined via HPLC (C18 column, acetonitrile/water gradient) .
  • Stability : Hydrolytic degradation under acidic/basic conditions requires pH-controlled storage (4–6). Accelerated stability studies (40°C/75% RH for 4 weeks) assess shelf life .

Advanced Research Questions

Q. How does the 4-fluorocyclohexyl group’s stereochemistry affect biological activity?

  • Methodological Answer :
  • Stereochemical Analysis : Separate cis/trans isomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol). Compare bioactivity using enzyme inhibition assays (e.g., acetylcholinesterase IC50_{50} differences).
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts axial fluorine’s steric hindrance reducing binding affinity versus equatorial positioning. MD simulations (GROMACS) validate conformational stability in target binding pockets .

Q. How can contradictions in bioactivity data across in vitro assays be resolved?

  • Methodological Answer :
  • Assay Standardization : Use positive controls (e.g., known carbamate inhibitors) and normalize data to cell viability (MTT assay).
  • Data Reconciliation : Apply multivariate analysis (PCA or ANCOVA) to identify confounding variables (e.g., solvent DMSO concentration, incubation time). Reproduce assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) .

Q. What strategies optimize the compound’s pharmacokinetics for therapeutic use?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable esters (e.g., p-nitrophenyl ester) at the carbamate nitrogen to enhance membrane permeability.
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. Modify fluorocyclohexyl substituents to block CYP3A4-mediated oxidation .

Q. What computational approaches predict interactions with non-target proteins?

  • Methodological Answer :
  • Off-Target Screening : Use similarity ensemble approach (SEA) to compare structural motifs against ChEMBL database. Validate via thermal shift assays (detect protein thermal stability changes) .
  • Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity risk. Experimental validation in zebrafish embryos (LC50_{50} and teratogenicity) is recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.